REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([OH:9])[C:6](=[O:8])[CH:7]=1.Cl.CC(C)=O.CC1(C)OC2C=C3OC(C)(C)OC3=CC=2O1>O.[Fe]>[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([OH:9])=[CH:4][C:3]=1[OH:10]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C=C(C(C1)=O)O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
P2O5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(O1)C=C1C(OC(O1)(C)C)=C2)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a grey brown powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |